2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
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Overview
Description
The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It’s part of a class of compounds that have been studied for their anti-proliferative effects, particularly against gastric cancer .
Synthesis Analysis
The synthesis of similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in the literature . The process involves aza-Wittig reactions of iminophosphorane with aromatic isocyanates, followed by reaction with hydrazine .
Molecular Structure Analysis
The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , is a key factor in their biological activity . Quantitative structure-activity relationship (QSAR) studies have been performed to understand the relationship between the molecular structure of these compounds and their anti-cancer effects .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives include aza-Wittig reactions and reactions with hydrazine . These reactions lead to the formation of the triazolo[4,5-d]pyrimidine core structure .
Scientific Research Applications
Synthesis and Biological Evaluation
Insecticidal Activity : Compounds incorporating a thiadiazole moiety, synthesized using similar heterocyclic chemistry, have been evaluated as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. Such research indicates the potential of heterocyclic compounds in pest control applications (Fadda et al., 2017).
Amplification of Antibiotics : Triazolopyrimidine derivatives have been studied for their ability to amplify the effects of antibiotics like phleomycin against bacterial strains, showcasing their potential role in enhancing antimicrobial therapy (Brown et al., 1978).
Antiasthma Agents : The preparation of triazolopyrimidines as potential antiasthma agents through their activity as mediator release inhibitors further exemplifies the therapeutic applications of such compounds (Medwid et al., 1990).
Antimicrobial and Antitumor Activities : Enaminones, used as building blocks for synthesizing substituted pyrazoles, which include triazolopyrimidine analogues, demonstrate antimicrobial and antitumor activities. This illustrates the versatility of heterocyclic compounds in pharmaceutical research (Riyadh, 2011).
Mechanism of Action
While the exact mechanism of action of the specific compound “2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” is not mentioned in the search results, similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit the proliferation of gastric cancer cells .
Future Directions
The search results suggest that [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including the compound , have potential as anti-cancer agents . Future research could focus on further exploring their anti-cancer effects, optimizing their structures for improved activity, and investigating their safety and efficacy in preclinical and clinical studies.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN7O2S/c1-10-6-13(23-27-10)21-14(26)8-28-17-15-16(19-9-20-17)25(24-22-15)7-11-2-4-12(18)5-3-11/h2-6,9H,7-8H2,1H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVQRNBONVJFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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